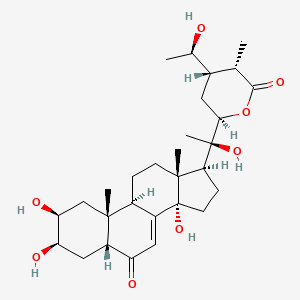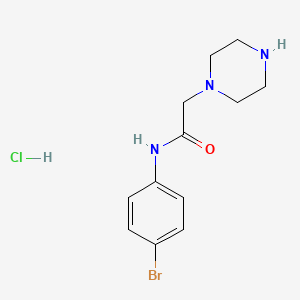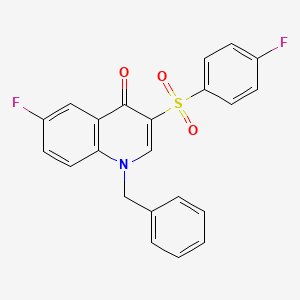![molecular formula C19H22N2O4 B2760094 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one CAS No. 915868-21-2](/img/structure/B2760094.png)
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Méthodes De Préparation
The synthesis of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated chromenone derivative reacts with piperazine.
Alkylation of the piperazine ring: The final step involves the alkylation of the piperazine ring with 2-methylallyl bromide under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving chromenones and piperazine derivatives.
Medicine: Due to its structural features, it has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the chromenone core can modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also features a methoxy group and a piperazine ring, but with different substituents.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxy group and a piperazine ring, but with a different core structure.
The uniqueness of this compound lies in its specific combination of a chromenone core with a piperazine ring and a 2-methylallyl group, which may confer unique biological activities and chemical properties.
Propriétés
IUPAC Name |
6-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)12-20-6-8-21(9-7-20)18(22)16-11-14-10-15(24-3)4-5-17(14)25-19(16)23/h4-5,10-11H,1,6-9,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILMQSYMPGNRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2760015.png)
![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)


![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)


![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)
![1-benzoyl-4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2760033.png)

